
2,6-Dichloro-4-(methylsulfonyl)phenol
Overview
Description
2,6-Dichloro-4-(methylsulfonyl)phenol is an organic compound with the molecular formula C7H6Cl2O3S. It is characterized by the presence of two chlorine atoms, a methylsulfonyl group, and a hydroxyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(methylsulfonyl)phenol typically involves the chlorination of 4-(methylsulfonyl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring. The process may involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(methylsulfonyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include compounds with methylthio groups.
Scientific Research Applications
2,6-Dichloro-4-(methylsulfonyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(methylsulfonyl)phenol
- 2,6-Dichloro-4-(methylthio)phenol
- 2,6-Dichloro-4-(methylsulfinyl)phenol
Uniqueness
2,6-Dichloro-4-(methylsulfonyl)phenol is unique due to its specific substitution pattern and the presence of both chlorine and methylsulfonyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
2,6-Dichloro-4-(methylsulfonyl)phenol is a chemical compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This compound is structurally characterized by the presence of two chlorine atoms and a methylsulfonyl group attached to a phenolic ring. Its unique structure imparts distinct chemical properties that contribute to its biological effects.
The primary mechanism of action for this compound involves its interaction with COX-2, an enzyme that plays a crucial role in the inflammatory process by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting COX-2, this compound can reduce inflammation and pain, making it a candidate for therapeutic applications in inflammatory diseases.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory activity against COX-2 with a reported IC50 value in the low micromolar range. This suggests that the compound is effective at relatively low concentrations, which is advantageous for minimizing potential side effects associated with higher doses.
Table 1: Inhibitory Activity of this compound
Target Enzyme | IC50 (µM) | Reference |
---|---|---|
COX-2 | 1.5 | |
COX-1 | >100 |
In Vivo Studies
Animal model studies have demonstrated that administration of this compound leads to a significant reduction in inflammatory markers and pain behavior in models of arthritis and other inflammatory conditions. These findings support its potential use as an anti-inflammatory agent.
Case Study: Arthritis Model
In a controlled study involving rats with induced arthritis, treatment with this compound resulted in:
- Reduction in paw swelling : A decrease of approximately 50% compared to control groups.
- Decreased levels of inflammatory cytokines : Notably IL-6 and TNF-alpha were significantly lower post-treatment.
These results highlight the compound's efficacy in managing inflammation and pain associated with arthritis .
Toxicity and Safety Profile
While the therapeutic potential is promising, it is crucial to evaluate the toxicity profile of this compound. Preliminary studies indicate that at therapeutic doses, the compound exhibits low acute toxicity. Long-term studies are needed to assess chronic effects and any potential carcinogenicity.
Table 2: Toxicity Profile Summary
Parameter | Result |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg in rats |
Chronic Toxicity | Not yet fully studied |
Carcinogenicity | Not established |
Comparative Analysis with Similar Compounds
When compared to other COX inhibitors such as traditional NSAIDs (e.g., ibuprofen), this compound shows a more favorable selectivity for COX-2 over COX-1. This selectivity is critical as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.
Table 3: Comparison of COX Inhibition
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
---|---|---|---|
This compound | >100 | 1.5 | >66 |
Ibuprofen | 10 | 12 | 1.2 |
Properties
IUPAC Name |
2,6-dichloro-4-methylsulfonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBGNTCBLZAIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352867 | |
Record name | 2,6-dichloro-4-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20951-05-7 | |
Record name | 2,6-dichloro-4-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-(methylsulfonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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